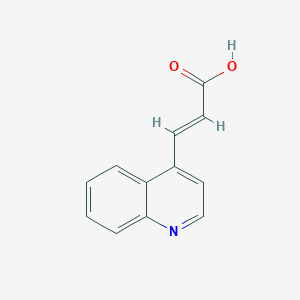

3-(Quinolin-4-yl)prop-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(Quinolin-4-yl)prop-2-enoic acid” is a chemical compound with the CAS Number 81124-52-9 . It is a unique chemical that has been used in various research and industrial applications .

Synthesis Analysis

The synthesis of quinoline compounds has been a subject of numerous studies due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis

The molecular structure of “3-(Quinolin-4-yl)prop-2-enoic acid” consists of a quinoline ring attached to a prop-2-enoic acid group . The molecular weight of this compound is 199.21 .Physical And Chemical Properties Analysis

“3-(Quinolin-4-yl)prop-2-enoic acid” is a solid at room temperature .Scientific Research Applications

Medicinal Chemistry

Quinoline motifs, such as those found in “3-(Quinolin-4-yl)prop-2-enoic acid”, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Anticancer Activity

Quinoline derivatives have shown potential in anticancer activity. They are present in various therapeutic agents and are being applied to create compounds with wide-ranging pharmacological activities .

Antioxidant Activity

Quinoline-based compounds also exhibit antioxidant activity. This property makes them valuable in the development of drugs that combat oxidative stress, a condition associated with various diseases .

Anti-Inflammatory Activity

The anti-inflammatory activity of quinoline derivatives makes them useful in the treatment of conditions characterized by inflammation .

Antimalarial Activity

Quinoline and its derivatives have been used in the treatment of malaria. Their antimalarial activity has been recognized and utilized in various therapeutic agents .

Anti-SARS-CoV-2 Activity

In the wake of the COVID-19 pandemic, quinoline derivatives have shown potential anti-SARS-CoV-2 activity, making them a focus of research in the development of treatments for the disease .

Antituberculosis Activity

Quinoline-based compounds have demonstrated antituberculosis activity, making them valuable in the fight against tuberculosis .

Industrial Chemistry

Beyond their medicinal applications, quinoline motifs are also important in industrial chemistry. They are involved in various chemical processes, contributing to the development of greener and more sustainable chemical processes .

Safety and Hazards

Future Directions

The future directions for “3-(Quinolin-4-yl)prop-2-enoic acid” and similar quinoline compounds involve further exploration of their synthesis protocols and their potential biological and pharmaceutical activities . There is a need for more research to understand their mechanisms of action and to develop safer and more efficient synthesis methods .

properties

IUPAC Name |

(E)-3-quinolin-4-ylprop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)6-5-9-7-8-13-11-4-2-1-3-10(9)11/h1-8H,(H,14,15)/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCNAOKZXWMIJA-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CC=N2)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Quinolin-4-yl)prop-2-enoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2-({2-[(benzoylamino)carbothioyl]hydrazino}carbonyl)hydrazino]carbothioyl}benzamide](/img/structure/B515010.png)

![8-Bromo-5,5,9,11,11-pentamethyl-3-oxotricyclo[7.3.1.0~2,7~]tridec-2(7)-en-1-yl 3,5-bisnitrobenzoate](/img/structure/B515011.png)

![(5,5,9,11,11-pentamethyl-3-oxo-1-tricyclo[7.3.1.02,7]tridec-2(7)-enyl) N,N'-diphenylcarbamimidate](/img/structure/B515014.png)

![2-Hydroxy-3,4,5,6-tetrakis[(3-methylbutanoyl)oxy]cyclohexyl 3-methylbutanoate](/img/structure/B515019.png)

![2-(Acetyloxy)-3,4,5,6-tetrakis[(3-methylbutanoyl)oxy]cyclohexyl 3-methylbutanoate](/img/structure/B515021.png)

![2,3,4,5,6-Pentakis[(2,2-dimethylpropanoyl)oxy]cyclohexyl pivalate](/img/structure/B515022.png)

![3-[Tert-butyl(dimethyl)silyl]-2-benzothiophene-1-carbaldehyde](/img/structure/B515024.png)

![2-{[2-(3,5-Dibromo-4-hydroxyphenyl)ethyl]amino}naphthoquinone](/img/structure/B515028.png)

![4,8-Dibromo-1,3,5,7-tetrahydrothieno[3,4-f][2]benzothiole](/img/structure/B515030.png)

![1,12-Diphenyl-15,18-dioxapentacyclo[10.5.1.0~2,11~.0~4,9~.0~13,17~]octadeca-2(11),3,5,7,9-pentaene-14,16-dione](/img/structure/B515031.png)

![2,5-Bis(acetyloxy)-3,4,6-tris[(2,2-dimethylpropanoyl)oxy]cyclohexyl pivalate](/img/structure/B515035.png)